N-(4-bromophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN4O3/c1-14-2-4-15(5-3-14)21-25-22(30-26-21)16-6-11-20(29)27(12-16)13-19(28)24-18-9-7-17(23)8-10-18/h2-12H,13H2,1H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLPQRDMPCIKDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=C(C=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C22H17BrN4O3 |
| Molecular Weight | 465.307 g/mol |
| CAS Number | 1112437-99-6 |
| Structural Features | Contains bromophenyl, oxadiazole, and pyridine moieties |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of intermediates : Starting from 4-bromophenylamine and appropriate aldehydes.
- Condensation reactions : To form the oxadiazole ring.
- Acylation and hydrazone formation : Leading to the final compound.
Anticancer Properties
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : this compound showed promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U937 (monocytic leukemia) with IC50 values in the micromolar range .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Induction of Apoptosis : Flow cytometry assays indicated that the compound promotes apoptosis in cancer cells through activation of the p53 pathway and caspase cascades .
- Inhibition of Enzymatic Activity : The compound may interact with specific enzymes or receptors involved in cancer progression, similar to known anticancer drugs .
Case Studies
- Study on MCF-7 Cells : A study reported that derivatives of oxadiazole compounds, including N-(4-bromophenyl)-2-(2-oxo), displayed higher cytotoxicity than doxorubicin against MCF-7 cells, suggesting a potential alternative for breast cancer treatment .
- Selectivity Against Cancer Cells : In vitro evaluations indicated that the compound selectively inhibited cancerous cells without significantly affecting normal cells at higher concentrations .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer activities. For instance, studies have shown that certain oxadiazole derivatives can selectively inhibit cancer cell growth in various types of cancer, including breast and colon cancers . The compound N-(4-bromophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide has been evaluated for its cytotoxic effects against several cancer cell lines.
In vitro studies demonstrated that this compound could induce apoptosis in cancer cells through mechanisms involving the inhibition of specific signaling pathways related to cell survival and proliferation .
Antibacterial Activity
The compound also shows promise as an antibacterial agent. Oxadiazole derivatives have been reported to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound exhibited effective inhibition against strains such as Staphylococcus aureus and Escherichia coli in laboratory settings .
Case Study 1: Anticancer Activity Evaluation
In a study published in MDPI, researchers synthesized several oxadiazole derivatives and evaluated their antiproliferative effects on human cancer cell lines. The results indicated that certain compounds exhibited IC50 values in the micromolar range, suggesting potent anticancer activity. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Case Study 2: Antibacterial Screening
Another investigation involved screening a series of oxadiazole derivatives for antibacterial activity. The findings demonstrated that specific compounds significantly inhibited bacterial growth at low concentrations. This research underscores the potential of oxadiazole-containing compounds as lead structures for developing new antibacterial agents .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4-bromophenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide?
- Methodological Answer: The compound is typically synthesized via multi-step heterocyclic coupling. For example, the oxadiazole ring can be formed by cyclizing a nitrile precursor with hydroxylamine under reflux in ethanol. The pyridinone core may be constructed using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura) between halogenated pyridines and p-tolyl boronic acids. Final amide coupling is achieved using carbodiimide-based reagents (e.g., EDCI/HOBt) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
- Methodological Answer: Key techniques include:
- 1H/13C NMR : To confirm tautomeric equilibria (e.g., amine/imine forms; δ ~10–13 ppm for NH protons) and regiochemistry of substituents .
- X-ray crystallography : To resolve ambiguous stereoelectronic effects, such as dihedral angles between the oxadiazole and pyridinone rings (e.g., angles ~15–25°) .
- HRMS : To verify molecular weight and purity (>95% via LC-MS) .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- Methodological Answer: Initial screenings should focus on target-specific assays (e.g., kinase inhibition, receptor binding) using fluorescence polarization or SPR. Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., IC50 determination). Metabolic stability studies in microsomes (e.g., t1/2 > 30 min) are critical for prioritizing lead optimization .
Advanced Research Questions
Q. How can tautomeric equilibria (amine/imine forms) observed in NMR spectra be quantitatively resolved?
- Methodological Answer: Variable-temperature (VT) NMR (e.g., 25–80°C) can decouple dynamic exchange processes. Integration of NH proton peaks at specific temperatures (e.g., 50:50 ratio at 25°C) combined with DFT calculations (B3LYP/6-31G*) provides energy barriers for tautomer interconversion .
Q. What strategies address regioselectivity challenges during oxadiazole ring formation?
- Methodological Answer: Regioselectivity is controlled by precursor design. For example, using substituted amidoximes (e.g., p-tolyl-substituted) with POCl3 at 120°C favors 1,2,4-oxadiazole formation over 1,3,4-isomers. Monitoring reaction progress via TLC (hexane:EtOAc 3:1) ensures minimal byproducts .
Q. How to reconcile discrepancies in biological activity across in vitro vs. in vivo studies?
- Methodological Answer: Perform ADME profiling to identify bioavailability issues (e.g., low logP <3.5). Use pharmacokinetic modeling (e.g., compartmental analysis) to correlate in vitro IC50 with plasma concentrations. Adjust dosing regimens or employ prodrug strategies (e.g., esterification) to enhance solubility .
Q. What computational approaches validate structure-activity relationships (SAR) for derivatives?
- Methodological Answer: Molecular docking (AutoDock Vina) against crystallographic protein structures (PDB) identifies key interactions (e.g., hydrogen bonding with oxadiazole). QSAR models using descriptors like Hammett σ values or dipole moments predict electronic effects of substituents (R² >0.85) .
Q. How to optimize reaction conditions to improve yield and purity during scale-up?
- Methodological Answer: Use Design of Experiments (DoE) to optimize parameters (temperature, catalyst loading). For example, microwave-assisted synthesis (100°C, 30 min) increases yield from 72% to 88% compared to conventional heating. Purification via preparative HPLC (C18 column, MeCN:H2O gradient) ensures >99% purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
